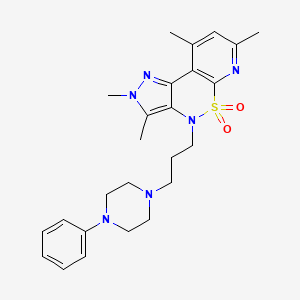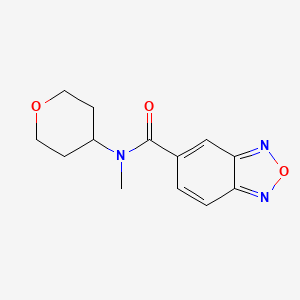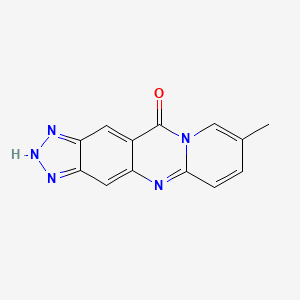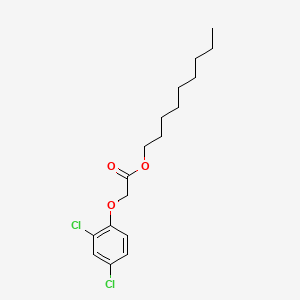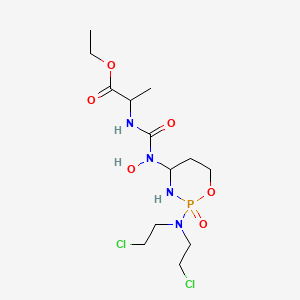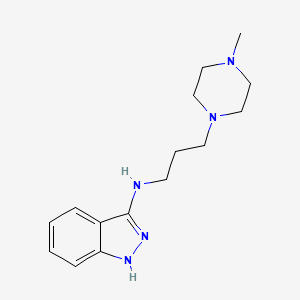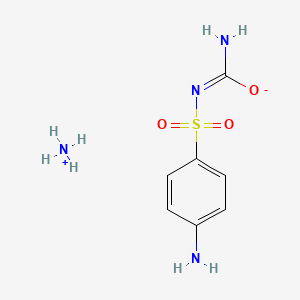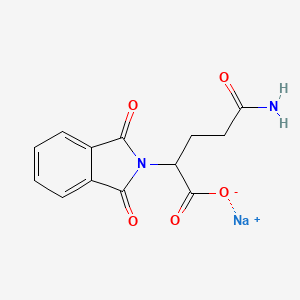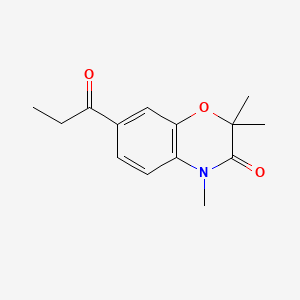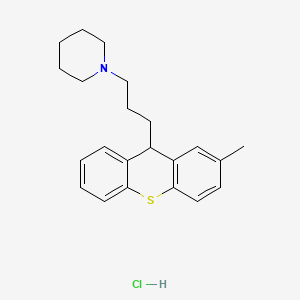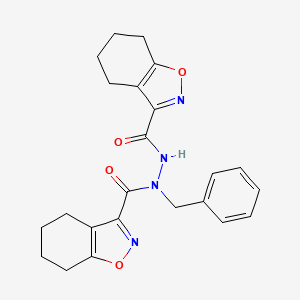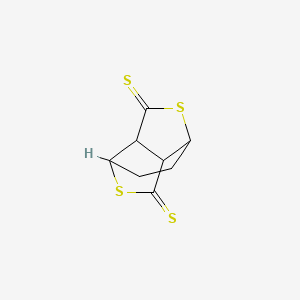
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione is a chemical compound with the molecular formula C8H8O2S2 It is known for its unique structure, which includes a fused ring system containing sulfur atoms
Méthodes De Préparation
The synthesis of dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a diene with a thioketone . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, often using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in its structure play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar compounds to dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione include other thieno[3,4-c]thiophene derivatives. These compounds share a similar fused ring system but may differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the potential for diverse chemical reactivity .
Propriétés
Numéro CAS |
129707-59-1 |
|---|---|
Formule moléculaire |
C8H8S4 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dithione |
InChI |
InChI=1S/C8H8S4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
Clé InChI |
GPZVPYFLGXVCPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C(C1SC3=S)C(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


